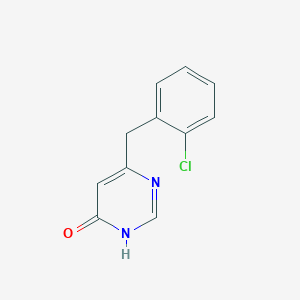

6-(2-Chlorobenzyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-[(2-chlorophenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-4-2-1-3-8(10)5-9-6-11(15)14-7-13-9/h1-4,6-7H,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMDOCYTMUULLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC(=O)NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via Reaction of 3-Oxo-3-Arylpropanoate with Formamide

A novel and efficient one-pot synthesis method for 6-arylpyrimidin-4-ol derivatives, including 6-(2-chlorobenzyl)pyrimidin-4-ol, involves the reaction of alkyl 3-oxo-3-arylpropanoate with formamide in the presence of ammonium acetate at elevated temperatures. This method was reported by Gajera et al. (2008) and is notable for its simplicity and high yield.

-

- Alkyl 3-oxo-3-(2-chlorophenyl)propanoate (as aryl source)

- Formamide (provides the pyrimidine ring nitrogen and oxygen)

- Ammonium acetate (stoichiometric amount as catalyst)

-

- The components are mixed and heated, facilitating cyclization to form the pyrimidin-4-ol ring.

- The reaction proceeds in one pot without isolation of intermediates, reducing purification steps.

-

- High atom economy

- Mild reaction conditions compared to multi-step syntheses

- Good yields and purity of the final product

| Parameter | Details |

|---|---|

| Starting material | Alkyl 3-oxo-3-(2-chlorophenyl)propanoate |

| Catalyst | Ammonium acetate |

| Solvent | Formamide |

| Temperature | Elevated (typically 150-180°C) |

| Reaction time | Several hours (varies by scale) |

| Yield | Generally high (exact yield not specified) |

This method is widely regarded for its operational simplicity and has been referenced in various synthetic protocols for pyrimidine derivatives.

Nucleophilic Substitution of 4-Chloropyrimidine Derivatives with 2-Chlorobenzyl Halides

Another established method involves the nucleophilic substitution reaction where 4-chloropyrimidine derivatives are reacted with 2-chlorobenzyl chloride or bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

- Equimolar amounts of 4-chloropyrimidin-4-ol or its derivatives and 2-chlorobenzyl halide are mixed with K2CO3 in DMF.

- The mixture is stirred at room temperature or slightly elevated temperatures for 12 hours.

- The product precipitates upon addition of water and is isolated by filtration.

$$

\text{4-chloropyrimidin-4-ol} + \text{2-chlorobenzyl chloride} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{this compound}

$$

- Yields and Purification :

- Typical yields range from 60% to 75%.

- Purification is achieved by column chromatography using ethyl acetate/petroleum ether mixtures.

| Parameter | Details |

|---|---|

| Starting material | 4-chloropyrimidin-4-ol |

| Alkylating agent | 2-chlorobenzyl chloride or bromide |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room temperature to mild heating |

| Reaction time | ~12 hours |

| Yield | 60-75% |

This method is favored for its straightforward approach and moderate to good yields.

Multi-Step Synthesis via Diazonium Salt Intermediates and Palladium-Catalyzed Coupling

Some synthetic routes employ diazonium salt intermediates derived from 2-chloroaniline, followed by palladium-catalyzed coupling with halopyrimidines or arylboronic acids to construct the this compound framework.

-

- Preparation of p-chlorophenyldiazonium salt from 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).

- Coupling of diazonium salt with 2,6-diamino-4-chloropyrimidine in acidic medium to form azo-pyrimidine intermediates.

- Palladium-catalyzed cross-coupling reactions with arylboronic acids or benzyl halides in the presence of triphenylphosphine and bases such as sodium carbonate in n-propanol under reflux.

-

- Allows for structural diversification.

- High regioselectivity and functional group tolerance.

-

- Pd(OAc)2 catalyst with triphenylphosphine ligand.

- Reflux under nitrogen atmosphere for 4-6 hours.

- Workup involves extraction, washing, and purification by column chromatography.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazonium salt formation | NaNO2, HCl, 0-5°C | ~78 | High purity diazonium salt |

| Coupling with diamino pyrimidine | Acidic medium, room temperature | Not specified | Formation of azo intermediate |

| Pd-catalyzed coupling | Pd(OAc)2, PPh3, Na2CO3, n-propanol, reflux | 60-75 | Efficient cross-coupling |

This method is more complex but offers versatility in synthesizing substituted pyrimidine derivatives.

Summary Table of Preparation Methods

| Method No. | Synthetic Route | Key Reagents | Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| 1 | One-pot reaction of 3-oxo-3-arylpropanoate with formamide | Alkyl 3-oxo-3-(2-chlorophenyl)propanoate, ammonium acetate, formamide | Elevated temperature (150-180°C) | High (not specified) | Simple, one-pot, efficient |

| 2 | Nucleophilic substitution of 4-chloropyrimidine with 2-chlorobenzyl halide | 4-chloropyrimidin-4-ol, 2-chlorobenzyl chloride, K2CO3, DMF | Room temperature, 12 h | 60-75% | Straightforward, moderate yield |

| 3 | Diazonium salt intermediate + Pd-catalyzed coupling | 2-chloroaniline, NaNO2, Pd(OAc)2, PPh3, arylboronic acids | Low temp diazonium formation, reflux coupling | 60-78% | Versatile, regioselective |

| 4 | Multi-step oxidation and cyclization (indirect) | Pyridine derivatives, mCPBA, TMSCN, Na, NH4Cl | Various, multi-step | Moderate | Suitable for complex derivatives |

Research Findings and Notes

The one-pot synthesis method (Method 1) is particularly advantageous for rapid synthesis with fewer purification steps, making it suitable for large-scale preparations.

The nucleophilic substitution method (Method 2) is widely used due to the commercial availability of starting materials and mild reaction conditions.

Palladium-catalyzed coupling (Method 3) offers a powerful tool for structural modifications but requires careful handling of catalysts and inert atmosphere.

Yields reported across methods are generally good to excellent, with purification typically achieved via column chromatography.

Spectroscopic data (NMR, IR, MS) confirm the structure and purity of the synthesized this compound in all methods.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorobenzyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.

Substitution: The chlorobenzyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted pyrimidines with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-(2-Chlorobenzyl)pyrimidin-4-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Chlorobenzyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-ol Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 6-(2-Chlorobenzyl)pyrimidin-4-ol and its analogs:

Key Research Findings and Comparative Insights

Electronic Effects

- 2-[(2-Chloro-6-fluorobenzyl)thio]pyrimidin-4-ol : Fluorine’s inductive effect increases polarity, while the thioether group introduces sulfur’s polarizability, possibly improving lipid solubility .

- 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol : The trifluoromethyl group strongly withdraws electrons, increasing acidity of the hydroxyl group (pKa ~5–6), which may facilitate deprotonation in catalytic reactions .

Steric and Reactivity Differences

- The chloromethyl group in 6-(Chloromethyl)-2-phenylpyrimidin-4-ol provides a reactive site for nucleophilic substitution, making it a versatile precursor for alkylation or cross-coupling reactions .

- 6-(4-Methoxyphenyl)pyrimidin-4-ol ’s methoxy group donates electrons via resonance, creating an electron-rich pyrimidine ring. This could enhance π-stacking interactions in biological systems but reduce oxidative stability .

Biological Activity

6-(2-Chlorobenzyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. Its structure features a pyrimidine ring substituted with a chlorobenzyl group at the 6-position and a hydroxyl group at the 4-position. This unique arrangement is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standardized broth microdilution methods, revealing potent activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inducing apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Effects

In a recent study, MCF-7 cells treated with varying concentrations of this compound exhibited a dose-dependent decrease in viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers apoptotic pathways.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular processes, such as kinases or proteases, which are critical for pathogen survival and cancer cell proliferation. This inhibition leads to disrupted signaling pathways that are essential for growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives can provide insights into optimizing their biological activities. Modifications on the pyrimidine scaffold, such as varying the substituents at positions 2, 4, and 6, can significantly influence potency and selectivity against target enzymes or receptors.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Methyl group addition | Increased potency |

| 4 | Hydroxyl group substitution | Enhanced solubility |

| 6 | Chlorobenzyl vs. Benzyl | Improved antimicrobial action |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.